2-(1-pentyl-1H-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a pentyl group attached to the benzimidazole ring and an ethan-1-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the reaction of 1-pentyl-1H-benzimidazole with an appropriate alkylating agent. One common method is the alkylation of 1-pentyl-1H-benzimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents can also enhance the efficiency of the reaction. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
2-(1-Pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Pentyl-1H-benzimidazole: Lacks the ethan-1-ol group.
2-(1H-1,3-benzodiazol-2-yl)ethan-1-ol: Lacks the pentyl group.
1-Pentyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.
Uniqueness
2-(1-Pentyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is unique due to the presence of both the pentyl group and the ethan-1-ol group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(1-pentylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C14H20N2O/c1-2-3-6-10-16-13-8-5-4-7-12(13)15-14(16)9-11-17/h4-5,7-8,17H,2-3,6,9-11H2,1H3 |
InChI Key |
UULKIMYUZDOTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.